molecular formula C10H11N3O6 B515166 N-{4-ethoxy-2,3-bisnitrophenyl}acetamide

N-{4-ethoxy-2,3-bisnitrophenyl}acetamide

Cat. No.: B515166
M. Wt: 269.21g/mol
InChI Key: YUWOEEMEHOJIMH-UHFFFAOYSA-N
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Description

N-{4-ethoxy-2,3-bisnitrophenyl}acetamide is a nitro-substituted aromatic acetamide characterized by a phenyl ring with ethoxy (-OCH₂CH₃) and two nitro (-NO₂) groups at positions 4, 2, and 3, respectively, and an acetamide (-NHCOCH₃) moiety at position 1.

Properties

Molecular Formula

C10H11N3O6

Molecular Weight

269.21g/mol

IUPAC Name

N-(4-ethoxy-2,3-dinitrophenyl)acetamide

InChI

InChI=1S/C10H11N3O6/c1-3-19-8-5-4-7(11-6(2)14)9(12(15)16)10(8)13(17)18/h4-5H,3H2,1-2H3,(H,11,14)

InChI Key

YUWOEEMEHOJIMH-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Crystal Structure and Intermolecular Interactions

Nitro-substituted acetamides often exhibit planar aromatic rings with intermolecular hydrogen bonding. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide forms chains via C–H⋯O interactions, stabilizing its crystal lattice . Similar interactions are expected in this compound, though the ethoxy group may introduce additional van der Waals forces.

Thermal and Solubility Properties
  • Thermal stability: Nitro groups generally decrease thermal stability due to explosive tendencies, whereas ethoxy groups may enhance solubility in polar solvents (e.g., ethanol, DMSO).
  • Comparative solubility: N-(3-nitrophenyl)acetamide: Soluble in ethanol, acetone . Benzothiazole acetamides: Poor aqueous solubility but high lipid solubility .

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